Cas no 923434-58-6 (4-cyclopropyl(methyl)sulfamoyl-N-4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-ylbenzamide)

4-cyclopropyl(methyl)sulfamoyl-N-4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-ylbenzamide 化学的及び物理的性質
名前と識別子
-
- Benzamide, 4-[(cyclopropylmethylamino)sulfonyl]-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-thiazolyl]-
- 4-cyclopropyl(methyl)sulfamoyl-N-4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-ylbenzamide
-
- インチ: 1S/C22H21N3O5S2/c1-25(16-5-6-16)32(27,28)17-7-2-14(3-8-17)21(26)24-22-23-18(13-31-22)15-4-9-19-20(12-15)30-11-10-29-19/h2-4,7-9,12-13,16H,5-6,10-11H2,1H3,(H,23,24,26)
- InChIKey: LTJYFGGMEJJFJB-UHFFFAOYSA-N
- ほほえんだ: C(NC1=NC(C2=CC=C3OCCOC3=C2)=CS1)(=O)C1=CC=C(S(N(C2CC2)C)(=O)=O)C=C1
4-cyclopropyl(methyl)sulfamoyl-N-4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-ylbenzamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2997-0767-1mg |
4-[cyclopropyl(methyl)sulfamoyl]-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]benzamide |
923434-58-6 | 90%+ | 1mg |
$54.0 | 2023-04-28 | |
Life Chemicals | F2997-0767-30mg |
4-[cyclopropyl(methyl)sulfamoyl]-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]benzamide |
923434-58-6 | 90%+ | 30mg |
$119.0 | 2023-04-28 | |
Life Chemicals | F2997-0767-40mg |
4-[cyclopropyl(methyl)sulfamoyl]-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]benzamide |
923434-58-6 | 90%+ | 40mg |
$140.0 | 2023-04-28 | |
Life Chemicals | F2997-0767-2mg |
4-[cyclopropyl(methyl)sulfamoyl]-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]benzamide |
923434-58-6 | 90%+ | 2mg |
$59.0 | 2023-04-28 | |
Life Chemicals | F2997-0767-20mg |
4-[cyclopropyl(methyl)sulfamoyl]-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]benzamide |
923434-58-6 | 90%+ | 20mg |
$99.0 | 2023-04-28 | |
Life Chemicals | F2997-0767-20μmol |
4-[cyclopropyl(methyl)sulfamoyl]-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]benzamide |
923434-58-6 | 90%+ | 20μl |
$79.0 | 2023-04-28 | |
Life Chemicals | F2997-0767-15mg |
4-[cyclopropyl(methyl)sulfamoyl]-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]benzamide |
923434-58-6 | 90%+ | 15mg |
$89.0 | 2023-04-28 | |
Life Chemicals | F2997-0767-2μmol |
4-[cyclopropyl(methyl)sulfamoyl]-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]benzamide |
923434-58-6 | 90%+ | 2μl |
$57.0 | 2023-04-28 | |
Life Chemicals | F2997-0767-10μmol |
4-[cyclopropyl(methyl)sulfamoyl]-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]benzamide |
923434-58-6 | 90%+ | 10μl |
$69.0 | 2023-04-28 | |
Life Chemicals | F2997-0767-3mg |
4-[cyclopropyl(methyl)sulfamoyl]-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]benzamide |
923434-58-6 | 90%+ | 3mg |
$63.0 | 2023-04-28 |
4-cyclopropyl(methyl)sulfamoyl-N-4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-ylbenzamide 関連文献
-
Jamie R. Wolstenhulme,Alex Cavell,Matija Gredičak,Russell W. Driver,Martin D. Smith Chem. Commun., 2014,50, 13585-13588
-
Martina Janoušková,Zuzana Vaníková,Fabrizia Nici,Soňa Boháčová,Dragana Vítovská,Hana Šanderová,Libor Krásný Chem. Commun., 2017,53, 13253-13255
-
M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132
-
Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
-
Guang-Bo Wang,Sha Li,Cai-Xin Yan,Qian-Qian Lin,Fu-Cheng Zhu,Yan Geng,Yu-Bin Dong Chem. Commun., 2020,56, 12612-12615
-
Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
-
Hanshen Xin,Jing Li,Congwu Ge,Xiaodi Yang,Tianrui Xue,Xike Gao Mater. Chem. Front., 2018,2, 975-985
-
Yuye Wang,Shiyue Liu,Tiankai Zhang,Hengji Cong,Yuanyuan Wei,Jianbin Xu,Yi-Ping Ho,Siu-Kai Kong,Ho-Pui Ho Lab Chip, 2019,19, 3870-3879
-
10. 3D walnut-shaped TiO2/RGO/MoO2@Mo electrode exhibiting extraordinary supercapacitor performance†Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785
4-cyclopropyl(methyl)sulfamoyl-N-4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-ylbenzamideに関する追加情報
Introduction to 4-cyclopropyl(methyl)sulfamoyl-N-4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-ylbenzamide (CAS No. 923434-58-6)
The compound 4-cyclopropyl(methyl)sulfamoyl-N-4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-ylbenzamide, identified by its CAS number 923434-58-6, represents a significant advancement in the field of pharmaceutical chemistry. This molecule has garnered attention due to its unique structural features and potential therapeutic applications. The presence of a cyclopropyl(methyl)sulfamoyl moiety combined with a 1,3-thiazole scaffold suggests a potential for modulating biological pathways through its interaction with specific targets. The incorporation of a 2,3-dihydro-1,4-benzodioxin fragment further enhances its pharmacological profile, making it a promising candidate for further investigation.
In recent years, the development of novel scaffolds has been a cornerstone in the quest for effective therapeutic agents. The structural complexity of 4-cyclopropyl(methyl)sulfamoyl-N-4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-ylbenzamide (CAS No. 923434-58-6) positions it as a molecule of interest in the design of next-generation drugs. The benzamide group and the sulfamoyl functionality are well-known for their role in drug design, often contributing to binding affinity and selectivity. The thiazole ring is another key structural element that has been extensively studied for its bioactivity in various pharmacological contexts.
One of the most compelling aspects of this compound is its potential to interact with biological targets in novel ways. The cyclopropyl(methyl)sulfamoyl group is particularly noteworthy, as it introduces steric hindrance that can influence binding interactions. This feature may be exploited to enhance selectivity against specific enzymes or receptors. Additionally, the 2,3-dihydro-1,4-benzodioxin moiety is known for its role in modulating central nervous system activity, suggesting potential applications in neurological disorders. The combination of these structural elements makes 4-cyclopropyl(methyl)sulfamoyl-N-4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-ylbenzamide (CAS No. 923434-58-6) an intriguing candidate for further exploration.
The synthesis and characterization of this compound have been the focus of several recent studies. Researchers have been particularly interested in optimizing synthetic routes to achieve high yields and purity while minimizing side reactions. The use of advanced spectroscopic techniques has allowed for detailed structural elucidation and confirmation of the molecular architecture. These efforts have laid the groundwork for subsequent pharmacological studies aimed at evaluating the biological activity and potential therapeutic applications of this molecule.
Recent preliminary studies have shown promising results regarding the pharmacological profile of 4-cyclopropyl(methyl)sulfamoyl-N-4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-ylbenzamide (CAS No. 923434-58-6). In vitro assays have indicated potential activity against certain enzymatic targets relevant to inflammatory and neurological pathways. The compound's ability to modulate these pathways could make it a valuable tool in the development of new treatments for conditions such as inflammation-related diseases and neurodegenerative disorders. Further investigation is warranted to fully elucidate its mechanism of action and therapeutic potential.
The structural features of this compound also make it an attractive scaffold for medicinal chemists seeking to develop novel analogs with enhanced properties. By modifying specific functional groups or introducing additional substituents, researchers can fine-tune the pharmacokinetic and pharmacodynamic profiles of derivatives. This flexibility underscores the importance of 4-cyclopropyl(methyl)sulfamoyl-N-4-(2,3-dihydro-1,4-benzodioxin-6-ylyl)-1,3-thiazol(2)-ybenzamide (CAS No. 923434(58)6) as a starting point for future drug discovery efforts.
In conclusion, 4-cyclopropyl(methyl)sulfamoyl-N( 42( 23di hydro 14ben zodi oxin 6 y l) 11( 13thia zal 22y l)ben zami de(CAS No . ) represents a significant advancement in pharmaceutical chemistry . Its unique structural features and promising pharmacological profile make it a compelling candidate for further investigation . As research continues to uncover new biological targets and mechanisms , compounds like this are poised to play a crucial role in the development of next-generation therapeutics .
923434-58-6 (4-cyclopropyl(methyl)sulfamoyl-N-4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-ylbenzamide) 関連製品
- 1888-75-1(Lithium,(1-methylethyl)- (9CI))
- 2680647-44-1(2-{2,2,2-trifluoro-N-(pyridin-2-yl)methylacetamido}acetic acid)
- 2171748-48-2(5-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-2-methylbenzoic acid)
- 2377606-02-3(4-[2-(tert-Butyldimethylsilyloxy)ethyl]-3-fluorophenylboronic acid)
- 2679948-34-4(benzyl N-(1S)-1-(3-bromo-4-methoxyphenyl)ethylcarbamate)
- 77-09-8(Phenolphthalein)
- 866153-17-5(1-[(2,4-dichlorophenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine)
- 1407161-75-4(1-(4-methoxyphenyl)-4,5-dimethyl-1H-Imidazole)
- 2549047-66-5(7-Methoxy-3-({1-[(pyridin-3-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one)
- 1892130-61-8(1-(2-hydroxy-3-methoxyphenyl)cyclopentane-1-carboxylic acid)



